2-cyano-N-(pyrimidin-2-yl)acetamide
Overview
Description
2-cyano-N-(pyrimidin-2-yl)acetamide is a chemical compound with the molecular formula C7H6N4O. It is known for its applications in various fields of scientific research due to its unique chemical structure, which includes both cyano and pyrimidinyl groups. This compound is often used as an intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and other scientific disciplines .
Mechanism of Action
Target of Action
2-cyano-N-(pyrimidin-2-yl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The chemical reactivity and reactions of this class are used to obtain biologically active novel heterocyclic moieties .
Biochemical Pathways
The compound is involved in the formation of various organic heterocycles . These heterocycles are formed through reactions with common bidentate reagents
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(pyrimidin-2-yl)acetamide typically involves the reaction of cyanoacetamide with pyrimidine derivatives. One common method involves the use of a base catalyst, such as triethylamine, in an organic solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(pyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various heterocyclic structures.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethylformamide. Reaction conditions often involve heating under reflux or using microwave irradiation to accelerate the reaction .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrimidines, pyrazoles, and thiazoles. These products are of significant interest due to their potential biological activities .
Scientific Research Applications
2-cyano-N-(pyrimidin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
- 2-cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
2-cyano-N-(pyrimidin-2-yl)acetamide is unique due to its combination of cyano and pyrimidinyl groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-cyano-N-pyrimidin-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2H2,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQDHDUYVWOSSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301187 | |
Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90158-72-8 | |
Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90158-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-2-pyrimidinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301301187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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